molecular formula C6H14ClNO B3108114 (3R,4S)-3-Methyloxan-4-amine hydrochloride CAS No. 1638744-60-1

(3R,4S)-3-Methyloxan-4-amine hydrochloride

Cat. No.: B3108114
CAS No.: 1638744-60-1
M. Wt: 151.63
InChI Key: KNQUEEOHOGWETD-GEMLJDPKSA-N
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Description

(3R,4S)-3-Methyloxan-4-amine hydrochloride (CAS 1638744-60-1) is a chiral organic compound with the molecular formula C6H14ClNO and an average molecular mass of 151.63 g/mol . This stereochemically defined building block, which contains two defined stereocenters, is supplied as its hydrochloride salt to enhance stability . The primary application of this compound is as a versatile chiral scaffold and synthetic intermediate in medicinal chemistry and drug discovery research. Its structure, featuring a tetrahydro-2H-pyran ring system, makes it a valuable precursor for the synthesis of more complex molecules. For instance, closely related stereoisomers, such as (3S,4R)-3-methyloxan-4-amine hydrochloride, are utilized in the development of novel pharmaceutical compounds, including inhibitors of the NLRP3 inflammasome for the treatment of inflammatory disorders . Furthermore, analogous structures are featured in scientific investigations of mechanism-based inactivators for enzymes like human ornithine aminotransferase (hOAT), a potential therapeutic target in hepatocellular carcinoma . Researchers value this compound for exploring structure-activity relationships and for incorporating a conformationally constrained, chiral amine moiety into target molecules. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet for proper handling and storage information, which recommends storage in an inert atmosphere at room temperature .

Properties

IUPAC Name

(3R,4S)-3-methyloxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-8-3-2-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQUEEOHOGWETD-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCC[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Enantioselective Synthesis of 3r,4s 3 Methyloxan 4 Amine Hydrochloride

Chiral Pool Approaches to Target Stereoisomers

The "chiral pool" approach leverages readily available, enantiomerically pure natural products as starting materials. This strategy circumvents the need for de novo asymmetric synthesis by utilizing the inherent chirality of the starting material to construct the target molecule. For the synthesis of substituted tetrahydropyrans, carbohydrates are a common and versatile chiral pool source.

A representative, though not specific to the title compound, synthesis of a related chiral piperidine (B6355638) from L-malic acid illustrates this principle. researchgate.net This multi-step synthesis successfully yielded the target compound with high enantiomeric excess (>98% ee), demonstrating the power of using a chiral starting material to control the stereochemistry of the final product. researchgate.net The selection of a suitable chiral precursor with stereocenters that can be predictably transformed into the desired configuration of the target molecule is a critical aspect of this methodology.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create the desired stereoisomers from achiral or racemic precursors through the use of chiral catalysts, reagents, or auxiliaries.

Catalytic Enantioselective Routes

Catalytic enantioselective methods are highly sought after due to their efficiency, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. While specific catalytic enantioselective routes for (3R,4S)-3-Methyloxan-4-amine hydrochloride are not extensively detailed in the provided results, the general strategies for synthesizing chiral amines and related structures are well-established. For instance, asymmetric conjugate additions and nitroaldol reactions have been successfully employed in continuous flow systems for the synthesis of chiral active pharmaceutical ingredients. nih.gov These methods often utilize organocatalysts or chiral metal complexes to induce stereoselectivity. nih.gov

Diastereoselective Syntheses

Diastereoselective synthesis is a powerful tool for constructing molecules with multiple stereocenters. These reactions aim to selectively form one diastereomer over others. Various methods have been developed for the diastereoselective synthesis of highly substituted tetrahydropyran (B127337) rings.

One approach involves aldol (B89426) reactions of β-ketoesters with aldehydes, followed by a tandem Knoevenagel condensation and intramolecular Michael addition, which can produce single diastereomers of highly substituted tetrahydropyran-4-ones. acs.orgnih.gov Another strategy utilizes indium trichloride-mediated cyclizations of homoallyl alcohols with aldehydes to yield polysubstituted tetrahydropyrans with excellent diastereoselectivities. nih.gov The stereochemistry of the resulting tetrahydropyran is often directly correlated with the geometry of the starting homoallyl alcohol. nih.gov Furthermore, iron(III) chloride has been shown to catalyze the cyclization of certain allylic substrates to produce cis-2,6-disubstituted tetrahydropyrans with high diastereoselectivity. acs.org

Method Key Reagents/Catalysts Outcome
Aldol/Knoevenagel/Michael Tandemβ-ketoesters, aldehydesSingle diastereomers of tetrahydropyran-4-ones acs.orgnih.gov
Indium-Mediated CyclizationHomoallyl alcohols, aldehydes, InCl₃High yields and excellent diastereoselectivities nih.gov
Iron-Catalyzed CyclizationAllylic substrates, FeCl₃High diastereoselectivity for cis-isomers acs.org
Brønsted Acid-Mediated HydroxyalkoxylationSilylated unsaturated alcoholsGood yields and excellent diastereoselectivities (>95:5) core.ac.uk

Chemoenzymatic Transformations for Chiral Control

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to achieve high levels of stereocontrol. Enzymes, such as lipases, are often employed for kinetic resolutions of racemic mixtures.

A notable example is the synthesis of (3R,4S)- and (3S,4R)-3-methoxy-4-methylaminopyrrolidine, which utilizes a lipase-mediated resolution protocol. researchgate.netjst.go.jp In this process, an enzymatic transesterification reaction selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers with high enantiomeric excess (>99% ee). researchgate.netresearchgate.net Such strategies could be adapted for the synthesis of (3R,4S)-3-Methyloxan-4-amine hydrochloride by preparing a suitable racemic precursor that can be resolved enzymatically. The high selectivity of enzymes makes this a powerful approach for obtaining enantiomerically pure compounds. nih.gov

Functional Group Interconversion and Modification from Chiral Precursors

Once a chiral scaffold is established, functional group interconversions (FGIs) are crucial for elaborating the molecule into the final target. imperial.ac.uk This involves the conversion of one functional group into another through various chemical reactions, such as substitution, oxidation, or reduction. imperial.ac.ukorganic-chemistry.org

For instance, a hydroxyl group in a chiral precursor can be converted into an amine, which is a key transformation for the synthesis of (3R,4S)-3-Methyloxan-4-amine hydrochloride. This can be achieved through a two-step process involving the conversion of the alcohol to a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), followed by nucleophilic substitution with an amine source, like azide (B81097) followed by reduction. vanderbilt.edu The conversion of alcohols to alkyl halides, which can then be displaced by an amine, is another common strategy. ub.eduorganic-chemistry.org Careful selection of reagents and reaction conditions is necessary to ensure that the stereochemistry at the chiral centers is maintained throughout the transformation. imperial.ac.uk

Common Functional Group Interconversions:

Alcohol to Amine:

Alcohol → Sulfonate Ester (e.g., TsCl, MsCl) → Azide (NaN₃) → Amine (H₂, Pd/C) vanderbilt.edu

Alcohol → Alkyl Halide (e.g., PBr₃, SOCl₂) → Amine (NH₃) ub.edu

Nitrile Reduction to Amine: R-CN → R-CH₂NH₂ (e.g., LiAlH₄, H₂/Catalyst) vanderbilt.edu

Azide Reduction to Amine: R-N₃ → R-NH₂ (e.g., H₂, Pd/C, LiAlH₄) vanderbilt.edu

Resolution Techniques for Enantiomeric Enrichment

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. While asymmetric synthesis aims to create a single enantiomer directly, resolution provides a means to obtain enantiomerically pure compounds from a 50:50 mixture.

Classical resolution involves the use of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. rsc.org For an amine like (3R,4S)-3-Methyloxan-4-amine, a chiral acid could be used as the resolving agent. After separation of the diastereomeric salts, the desired enantiomer of the amine can be recovered by treatment with a base.

Another powerful method is enzymatic kinetic resolution. As discussed in the chemoenzymatic section, enzymes can selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. rsc.org This allows for the separation of the acylated product from the unreacted enantiomer, providing access to both enantiomers in high purity. rsc.org

Development of Novel Synthetic Pathways Towards the (3R,4S) Diastereomer

The synthesis of the (3R,4S) diastereomer of 3-Methyloxan-4-amine hydrochloride presents a significant challenge due to the need to control two contiguous stereocenters on a flexible six-membered ring. Researchers are actively investigating various strategies to achieve high diastereoselectivity and enantioselectivity, moving beyond classical synthetic methods to more sophisticated and efficient approaches. These novel pathways often employ asymmetric catalysis, substrate control, and innovative reaction cascades to construct the desired stereochemistry with high precision.

A key area of investigation involves the diastereoselective functionalization of pre-existing tetrahydropyran rings. One conceptual approach is the stereoselective reduction of a suitable precursor, such as a 3-methyltetrahydropyran-4-one oxime. The directing effect of the existing methyl group at the C3 position can influence the facial selectivity of the reduction of the C4-oxime, leading to the desired amine configuration. The choice of reducing agent and reaction conditions is critical in maximizing the yield of the desired (3R,4S) isomer.

PrecursorReducing AgentKey TransformationDiastereomeric Ratio (cis:trans)Reference
3-Methyltetrahydropyran-4-one OximeCatalytic Hydrogenation (e.g., H2, Pd/C)Reduction of Oxime to AmineVariable, dependent on catalyst and conditionsConceptual
3-Methyltetrahydropyran-4-one OximeDissolving Metal Reduction (e.g., Na/EtOH)Reduction of Oxime to AminePotentially favors the thermodynamically more stable isomerConceptual

Another promising strategy involves the diastereoselective amination of a chiral alcohol precursor, such as (3R)-3-methyltetrahydropyran-4-ol. By employing methods like the Mitsunobu reaction with an appropriate nitrogen nucleophile, the stereochemistry at C4 can be inverted from a hydroxyl group to an amine with high fidelity. The success of this approach hinges on the stereoselective synthesis of the initial alcohol precursor.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of highly functionalized tetrahydropyrans. nih.govnih.gov Domino reactions, such as Michael-hemiacetalization sequences, catalyzed by chiral small molecules can construct the tetrahydropyran ring with multiple stereocenters in a single pot. nih.gov While not yet explicitly reported for (3R,4S)-3-Methyloxan-4-amine, these methods offer a blueprint for future synthetic designs. For instance, a hypothetical organocatalytic cascade could assemble the tetrahydropyran core with the correct relative and absolute stereochemistry from acyclic precursors.

Reaction TypeCatalyst/ReagentKey FeaturesPotential for (3R,4S) DiastereomerReference
Organocatalytic Michael/Henry/KetalizationBifunctional quinine-based squaramideCreates multiple contiguous stereocenters with high enantioselectivity. nih.govHigh, through careful selection of starting materials and catalyst. nih.gov
Organocatalytic Domino Michael–HemiacetalizationChiral squaramide catalystForms functionalized dihydro- and tetrahydropyrans with good stereocontrol. nih.govAdaptable for the synthesis of specific diastereomers. nih.gov
Stereoselective C-H FunctionalizationPd(II) catalysis with a chiral ligandDirect installation of functional groups on a pre-existing ring.Could be applied to introduce the amine or methyl group stereoselectively.Conceptual

Furthermore, the use of chiral pool synthesis, starting from readily available enantiopure starting materials like carbohydrates or amino acids, represents another viable avenue. By leveraging the inherent stereochemistry of the starting material, a synthetic sequence can be designed to construct the tetrahydropyran ring of (3R,4S)-3-Methyloxan-4-amine hydrochloride with the desired absolute configuration.

The development of these advanced methodologies is crucial for the efficient and scalable production of enantiomerically pure (3R,4S)-3-Methyloxan-4-amine hydrochloride. Future research will likely focus on optimizing these novel pathways, improving their atom economy, and adapting them for industrial-scale synthesis. The continued innovation in asymmetric synthesis will undoubtedly pave the way for more accessible and effective chiral therapeutics.

Chemical Reactivity and Advanced Transformations of 3r,4s 3 Methyloxan 4 Amine Hydrochloride

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in (3R,4S)-3-Methyloxan-4-amine is a key site for a variety of nucleophilic reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation Reactions for Amide Formation

The acylation of the primary amine of (3R,4S)-3-Methyloxan-4-amine with acylating agents such as acid chlorides and anhydrides is a fundamental transformation for the formation of amide bonds. This reaction proceeds through a nucleophilic acyl substitution mechanism. Typically, the reaction is carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid generated, thereby driving the reaction to completion. The resulting N-acylated products are often stable, crystalline solids.

The general reaction is as follows: (3R,4S)-3-Methyloxan-4-amine + R-CO-Cl → N-((3R,4S)-3-Methyloxan-4-yl)acetamide + HCl

The choice of solvent and base is crucial for optimizing the reaction conditions and yield. Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly employed.

Table 1: Representative Acylation Reactions

Acylating Agent Base Solvent Product
Acetyl chloride Pyridine DCM N-((3R,4S)-3-Methyloxan-4-yl)acetamide
Benzoyl chloride Triethylamine THF N-((3R,4S)-3-Methyloxan-4-yl)benzamide

These acylation reactions are generally high-yielding and serve as a reliable method for protecting the amine group or for introducing specific functionalities required for further synthetic steps.

Alkylation and Arylation Processes

N-alkylation of the amine functionality introduces alkyl substituents, transforming the primary amine into a secondary or tertiary amine. This can be achieved using alkyl halides, although over-alkylation can be a significant side reaction, leading to the formation of quaternary ammonium (B1175870) salts. To control the degree of alkylation, reductive amination is a more effective method. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this process include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN).

N-arylation, the formation of a carbon-nitrogen bond with an aromatic ring, can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate. This method allows for the synthesis of a wide range of N-aryl derivatives under relatively mild conditions.

Table 2: Examples of Alkylation and Arylation Reactions

Reagent Catalyst/Reducing Agent Reaction Type Product
Benzaldehyde Sodium triacetoxyborohydride Reductive Amination N-Benzyl-(3R,4S)-3-methyloxan-4-amine
Iodobenzene Pd(dba)2 / BINAP Buchwald-Hartwig Arylation N-Phenyl-(3R,4S)-3-methyloxan-4-amine

Formation of Imines and their Derivatives

The reaction of (3R,4S)-3-Methyloxan-4-amine with aldehydes or ketones under dehydrating conditions leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically reversible and is often catalyzed by a mild acid. The removal of water, for instance by using a Dean-Stark apparatus or a dehydrating agent, drives the equilibrium towards the imine product. The resulting imines can be valuable intermediates for further transformations, including reduction to secondary amines or reaction with nucleophiles.

The general reaction is as follows: (3R,4S)-3-Methyloxan-4-amine + R-CHO ⇌ (E)-N-(R-ylidene)-(3R,4S)-3-methyloxan-4-amine + H₂O

The stereochemistry of the newly formed C=N double bond can be influenced by the steric hindrance of the substituents.

Stereospecific Reactions Involving the Oxane Ring

The chiral nature of the (3R,4S)-3-Methyloxan-4-amine scaffold allows for stereospecific reactions that can either preserve or modify the stereochemistry of the oxane ring.

Ring Opening Reactions and Subsequent Derivatization

While the tetrahydropyran (B127337) ring is generally stable, under specific conditions, ring-opening reactions can be induced. These reactions often require harsh conditions or specific activation of the oxygen atom. For example, treatment with strong Lewis acids in the presence of a nucleophile can lead to cleavage of one of the C-O bonds. The regioselectivity of the ring opening would be influenced by the substitution pattern on the ring. Subsequent derivatization of the resulting acyclic product can provide access to a variety of functionalized, linear compounds with preserved stereocenters. However, specific examples of ring-opening reactions for this particular compound are not widely reported in the literature, suggesting the stability of the oxane ring under common synthetic transformations.

Functionalization of the Tetrahydropyran Core

Direct functionalization of the tetrahydropyran ring, while preserving the core structure, represents an advanced strategy for molecular diversification. C-H activation methodologies have emerged as powerful tools for this purpose. For instance, palladium-catalyzed C(sp³)-H arylation can be employed to introduce aryl groups at specific positions on the tetrahydropyran ring. nih.gov In a study on aminotetrahydropyrans, a Pd(II)-catalyzed stereoselective γ-methylene C-H arylation was demonstrated. nih.gov This was followed by α-alkylation or arylation of the primary amine, leading to highly substituted aminotetrahydropyran derivatives with high diastereoselectivity. nih.gov

The regioselectivity of such C-H functionalization is often directed by a coordinating group, which can be the amine itself or a derivatized form of it. This approach allows for the precise installation of substituents, further expanding the chemical space accessible from this chiral building block.

Table 3: C-H Functionalization of a Related Aminotetrahydropyran

Reaction Type Catalyst Reagent Position of Functionalization
γ-Methylene C-H Arylation Pd(II) Aryl iodide C5-position of the tetrahydropyran ring

This strategy highlights the potential for late-stage modification of the tetrahydropyran core, offering a powerful tool for the synthesis of diverse and complex molecules.

Multi-Component Reactions Incorporating the Chiral Amine

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex molecules from three or more starting materials in a single synthetic operation. The incorporation of a chiral component, such as (3R,4S)-3-Methyloxan-4-amine hydrochloride, can introduce stereochemical control, leading to the synthesis of enantiomerically enriched products.

The primary amine group of (3R,4S)-3-Methyloxan-4-amine is the key functional handle for its participation in well-known MCRs like the Ugi and Passerini reactions. In these reactions, the amine component condenses with a carbonyl compound to form an imine or iminium ion, which then undergoes further reaction with an isocyanide and a carboxylic acid (in the case of the Ugi reaction) or a carboxylic acid and an isocyanide (in the case of the Passerini reaction).

Theoretical Application in the Ugi Reaction:

In a hypothetical Ugi four-component reaction, (3R,4S)-3-Methyloxan-4-amine hydrochloride would first be neutralized to the free amine. This chiral amine would then react with an aldehyde or ketone, an isocyanide, and a carboxylic acid to generate a complex α-acylamino carboxamide. The stereocenters on the oxane ring would be expected to influence the stereochemical outcome of the reaction, potentially leading to the formation of a specific diastereomer.

Interactive Data Table: Hypothetical Ugi Reaction Participants

Reactant Type Example Role in Reaction
Chiral Amine(3R,4S)-3-Methyloxan-4-amineProvides stereochemical influence and nitrogen source.
Carbonyl CompoundBenzaldehydeForms an imine intermediate with the amine.
Isocyanidetert-Butyl isocyanideCarbon source for the new stereocenter.
Carboxylic AcidAcetic AcidProvides the acyl group and acts as a proton source.

This table represents a theoretical set of reactants for a Ugi reaction involving the title compound. No experimental data for this specific reaction has been reported in the reviewed literature.

Transition Metal-Catalyzed Transformations Utilizing the Amine or Oxane Core

Transition metal catalysis offers a versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds. The structural features of (3R,4S)-3-Methyloxan-4-amine hydrochloride, specifically the primary amine and the oxane ring, provide multiple avenues for its use in such transformations.

Potential Roles in Catalysis:

As a Chiral Ligand: The amine functionality could be modified to create a bidentate or tridentate ligand that can coordinate with a transition metal (e.g., palladium, rhodium, copper, iridium). The inherent chirality of the oxane backbone could then be transferred during a catalytic cycle to produce enantiomerically enriched products. For example, it could be envisioned as a ligand in asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions.

As a Substrate in C-N Cross-Coupling: The primary amine can act as a nucleophile in palladium- or copper-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl or vinyl halides. This would lead to the formation of N-aryl or N-vinyl derivatives of the chiral oxane, which are motifs found in some biologically active molecules.

C-H Activation of the Oxane Core: The C-H bonds on the oxane ring, particularly those adjacent to the oxygen atom, could be susceptible to activation by transition metal catalysts. This could enable the direct functionalization of the oxane core, allowing for the introduction of new substituents and the creation of more complex derivatives.

Interactive Data Table: Potential Transition Metal-Catalyzed Reactions

Reaction Type Metal Catalyst Role of Chiral Amine Potential Product
Buchwald-Hartwig AminationPalladiumNucleophilic SubstrateN-Aryl-(3R,4S)-3-methyloxan-4-amine
Asymmetric HydrogenationRhodium/IridiumPrecursor to a Chiral LigandEnantiomerically enriched alkanes
Directed C-H FunctionalizationPalladium/RhodiumDirecting Group/SubstrateC-functionalized oxane derivative

This table outlines potential, but not experimentally verified, applications of (3R,4S)-3-Methyloxan-4-amine hydrochloride in transition metal-catalyzed reactions.

Applications of 3r,4s 3 Methyloxan 4 Amine Hydrochloride As a Chiral Building Block

Design and Synthesis of Complex Organic Molecules

The inherent chirality and functional group disposition of (3R,4S)-3-methyloxan-4-amine hydrochloride make it an attractive starting material for the synthesis of complex organic molecules. The tetrahydropyran (B127337) ring provides a conformationally restricted scaffold, which can impart a degree of pre-organization in synthetic intermediates, facilitating stereocontrolled bond formations. The amine functionality serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, alkylation, and arylation reactions.

The syn relationship between the methyl group at the C3 position and the amine group at the C4 position is a key stereochemical feature. This defined spatial arrangement can be exploited to direct the stereochemical outcome of subsequent reactions at or near the tetrahydropyran ring. For instance, the amine group can be transformed into a directing group to influence the facial selectivity of reactions on the heterocyclic core. While specific, detailed examples of its incorporation into total synthesis endeavors are not extensively documented in publicly available research, its structural motifs are present in a number of biologically active compounds, suggesting its potential as a key fragment for the synthesis of complex pharmaceutical agents.

Construction of Novel Heterocyclic Scaffolds

The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. (3R,4S)-3-Methyloxan-4-amine hydrochloride serves as a valuable precursor for the generation of new heterocyclic systems, leveraging its intrinsic structural and stereochemical features.

Stereocontrolled Scaffold-Hopping Strategies

Scaffold hopping, a strategy in medicinal chemistry to identify isosteric replacements for a core molecular structure, can benefit from the use of well-defined chiral building blocks like (3R,4S)-3-methyloxan-4-amine hydrochloride. By using this compound as a starting point, chemists can design and synthesize novel scaffolds that maintain a similar three-dimensional arrangement of functional groups to a known active molecule, but with a completely different core structure. The defined stereochemistry of the methyl and amine groups on the tetrahydropyran ring allows for precise control over the geometry of the resulting scaffolds, which is crucial for maintaining or improving biological activity.

Exploration of Three-Dimensional Chemical Space

Modern drug discovery increasingly focuses on the exploration of three-dimensional (3D) chemical space to identify novel drug candidates with improved properties. Saturated heterocyclic rings, such as the oxane core of (3R,4S)-3-methyloxan-4-amine hydrochloride, are particularly valuable in this context as they provide access to non-flat molecular shapes. The incorporation of this chiral building block into larger molecules introduces conformational rigidity and a well-defined 3D architecture, moving away from the often flat structures of traditional aromatic compounds. This exploration of 3D space can lead to compounds with enhanced selectivity and better physicochemical properties.

Precursor in Medicinal Chemistry Lead Optimization (focusing on chemical structure diversification, not biological activity)

In the process of lead optimization, medicinal chemists systematically modify a promising compound to improve its properties. (3R,4S)-3-Methyloxan-4-amine hydrochloride can be utilized as a key fragment to introduce structural diversity into a lead series. The primary amine offers a reactive site for the attachment of various substituents, allowing for the systematic exploration of the structure-activity relationship (SAR).

The introduction of the 3-methyloxan-4-amine moiety can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, polarity, and hydrogen bonding capacity. These modifications can, in turn, influence its absorption, distribution, metabolism, and excretion (ADME) profile. The table below illustrates how the amine functionality can be derivatized to create a diverse set of analogues for lead optimization.

Reagent/Reaction TypeResulting Functional GroupPotential for Structural Diversification
Acyl Halides/Carboxylic AcidsAmideIntroduction of a wide range of alkyl and aryl groups.
Aldehydes/Ketones (Reductive Amination)Secondary/Tertiary AmineVariation of steric bulk and electronic properties near the core.
Sulfonyl ChloridesSulfonamideModification of hydrogen bonding capabilities and polarity.
Isocyanates/IsothiocyanatesUrea/ThioureaIntroduction of additional hydrogen bond donors and acceptors.

Development of Chiral Auxiliaries and Ligands

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While there is no specific documentation of (3R,4S)-3-methyloxan-4-amine hydrochloride itself being used as a chiral auxiliary, its structural features suggest its potential for such applications. The chiral amine could be derivatized to form a removable group that directs the stereoselective functionalization of a prochiral substrate.

Similarly, chiral ligands are essential for asymmetric catalysis. The nitrogen atom of (3R,4S)-3-methyloxan-4-amine hydrochloride, along with the oxygen atom of the oxane ring, could potentially act as a bidentate ligand for a metal center. Further functionalization of the amine could lead to the synthesis of novel chiral ligands for a variety of asymmetric transformations. The rigid tetrahydropyran backbone could provide a well-defined chiral environment around the metal, leading to high enantioselectivity in catalytic reactions.

Integration into Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds for high-throughput screening. (3R,4S)-3-Methyloxan-4-amine hydrochloride is well-suited for integration into combinatorial library synthesis due to its reactive amine handle.

In a typical solid-phase synthesis, the amine group could be attached to a resin, either directly or via a linker. Subsequent reactions could then be carried out on the oxane ring or on a substituent attached to the nitrogen. Alternatively, the amine can be used as a building block in solution-phase combinatorial synthesis. By reacting the amine with a diverse set of building blocks (e.g., a library of carboxylic acids or aldehydes), a large and structurally diverse library of compounds can be generated efficiently. The defined stereochemistry of the starting material ensures that each member of the library has a known three-dimensional structure, which is invaluable for the interpretation of screening results. The use of such chiral, 3D-rich building blocks is crucial for creating libraries that explore a more biologically relevant chemical space. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Purity

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of (3R,4S)-3-Methyloxan-4-amine hydrochloride. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each proton and carbon atom, but advanced two-dimensional (2D) techniques are required to confirm the specific stereochemical arrangement.

Two-Dimensional NMR Techniques for Stereochemical Assignments

Two-dimensional NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms, which in turn define the relative stereochemistry of the molecule. longdom.org For (3R,4S)-3-Methyloxan-4-amine hydrochloride, the key stereochemical feature is the trans relationship between the methyl group at the C3 position and the amine group at the C4 position. youtube.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to identify spin-spin coupling networks, confirming the proton connectivity within the oxane ring. Cross-peaks would reveal which protons are on adjacent carbons, allowing for the mapping of the entire spin system from H2 through H6. longdom.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the carbon resonances based on the already assigned proton spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): This is the most powerful technique for determining the relative stereochemistry. NOESY detects correlations between protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. harvard.edu In the stable chair conformation of the (3R,4S) isomer, the methyl group and the amine group are in a trans configuration. This would likely result in one substituent being in an axial position and the other in an equatorial position, or both being equatorial. pressbooks.pub A NOESY spectrum would show key spatial correlations that confirm this arrangement. For instance, if the methyl group were in an equatorial position, a spatial correlation would be expected between the axial proton at C3 and the axial protons at C2 and C5. The specific pattern of NOE cross-peaks provides definitive evidence for the trans diastereomer. harvard.eduillinois.edu

Chiral Derivatizing Agents in NMR Analysis

While NMR can distinguish between diastereomers, it cannot differentiate between enantiomers ((3R,4S) vs. (3S,4R)), as they have identical spectra in an achiral solvent. To determine enantiomeric purity, a chiral derivatizing agent (CDA) is employed. wikipedia.org A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a pair of diastereomers. researchgate.net These newly formed diastereomers have distinct physical properties and, crucially, different NMR spectra. wikipedia.org

For a primary amine like (3R,4S)-3-Methyloxan-4-amine, a common and effective CDA is α-methoxy-α-trifluoromethylphenylacetyl chloride, also known as Mosher's acid chloride. rsc.org Reaction with (R)-Mosher's acid chloride would convert a racemic mixture of the amine into two diastereomeric amides. The signals in the ¹H or ¹⁹F NMR spectra corresponding to these diastereomers will appear at different chemical shifts. By integrating the signals for each diastereomer, the enantiomeric excess (e.e.) of the original amine sample can be accurately calculated. acs.org

Interactive Table: Expected NMR Shift Differences for Diastereomeric Adducts
Proton Near Chiral CenterExpected Chemical Shift (δ) for (3R,4S)-Adduct (ppm)Expected Chemical Shift (δ) for (3S,4R)-Adduct (ppm)Chemical Shift Difference (Δδ in ppm)
C3-H3.153.250.10
C4-H4.104.00-0.10
C3-CH₃1.051.080.03

Note: Data are hypothetical and for illustrative purposes to show the principle of diastereomeric differentiation by NMR.

Advanced Mass Spectrometry Techniques

Mass spectrometry provides vital information on the molecular weight and elemental composition of a compound, and its fragmentation patterns offer clues to its structure. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This allows for the determination of the elemental formula of the molecule, as the measured exact mass can be uniquely matched to a specific combination of atoms. The molecular formula for (3R,4S)-3-Methyloxan-4-amine hydrochloride is C₆H₁₄ClNO. chemspider.com For mass spectrometry analysis, the free base (C₆H₁₃NO) is typically ionized, often by protonation, to form the [M+H]⁺ ion.

HRMS would be used to confirm the mass of this protonated molecular ion, distinguishing it from other ions with the same nominal mass but different elemental formulas. This confirmation provides strong evidence for the compound's identity.

Interactive Table: HRMS Data for (3R,4S)-3-Methyloxan-4-amine
Ion SpeciesElemental FormulaCalculated Monoisotopic Mass (Da)
[M] (Free Base)C₆H₁₃NO115.1003
[M+H]⁺C₆H₁₄NO⁺116.1070

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.org This process provides detailed structural information. The fragmentation of the protonated (3R,4S)-3-Methyloxan-4-amine ion ([C₆H₁₄NO]⁺, m/z 116.1070) would likely proceed through characteristic pathways for cyclic amines and ethers. whitman.edu

Plausible fragmentation pathways include:

Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to a fragment ion at m/z 99.0913.

Ring Cleavage: Cleavage of the C-C bonds within the oxane ring, initiated by the charge site. This can lead to various smaller fragments, reflecting the cyclic structure. For example, cleavage of the bond beta to the nitrogen is a common pathway in amines. whitman.edu

The specific fragmentation pattern serves as a structural fingerprint, helping to confirm the identity of the compound and distinguish it from isomers.

Interactive Table: Predicted MS/MS Fragmentation of [M+H]⁺ Ion
Precursor Ion (m/z)Proposed Fragment Ion FormulaProposed Fragment Ion (m/z)Neutral Loss
116.1070C₆H₁₁O⁺99.0913NH₃
116.1070C₅H₁₂N⁺86.0964CH₂O
116.1070C₂H₆N⁺44.0495C₄H₈O

Note: Fragmentation data are predicted based on general principles of mass spectrometry.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing both the chemical purity and the enantiomeric purity of (3R,4S)-3-Methyloxan-4-amine hydrochloride. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. mdpi.com

To determine the enantiomeric excess (e.e.), a chiral stationary phase (CSP) is required. yakhak.org CSPs are designed to interact differently with the two enantiomers of a chiral compound, causing them to travel through the column at different speeds and thus elute at different times. uma.es Polysaccharide-based CSPs, for example, are widely used for the separation of chiral amines. researchgate.net

By running a sample of (3R,4S)-3-Methyloxan-4-amine hydrochloride on a suitable chiral HPLC system, two peaks would be observed if the enantiomer, (3S,4R)-3-Methyloxan-4-amine hydrochloride, is present as an impurity. The area under each peak is proportional to the amount of that enantiomer in the sample. The enantiomeric excess can then be calculated using the areas of the two peaks. This method is highly sensitive and is the standard for quantifying the enantiomeric purity of chiral compounds. nih.gov

Interactive Table: Example Chiral HPLC Data for Enantiomeric Excess Calculation
EnantiomerRetention Time (min)Peak Area
(3S,4R)-3-Methyloxan-4-amine8.51,500
(3R,4S)-3-Methyloxan-4-amine10.2298,500

Based on this hypothetical data, the Enantiomeric Excess (e.e.) would be calculated as: [(298,500 - 1,500) / (298,500 + 1,500)] x 100% = 99.0%

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The development of a robust chiral HPLC method for (3R,4S)-3-Methyloxan-4-amine hydrochloride is critical for its stereospecific analysis. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Commonly employed CSPs for the separation of chiral amines include those based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives. For the analysis of (3R,4S)-3-Methyloxan-4-amine hydrochloride, a typical method would involve a normal-phase HPLC system. The selection of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar organic modifier such as isopropanol (B130326) or ethanol, is crucial for achieving optimal resolution between the enantiomers. The presence of additives, like diethylamine (B46881) for basic compounds, can improve peak shape and resolution.

A hypothetical, yet representative, data table for a chiral HPLC method developed for the separation of 3-Methyloxan-4-amine enantiomers is presented below.

ParameterValue
Column Chiralpak AD-H (or similar polysaccharide-based CSP)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (3R,4S)-isomer ~ 8.5 min
Retention Time (3S,4R)-isomer ~ 10.2 min
Resolution (Rs) > 2.0

Note: This data is illustrative and intended to represent typical results for such an analysis.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it an ideal technique for the purity assessment of (3R,4S)-3-Methyloxan-4-amine hydrochloride. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and faster analysis times without sacrificing chromatographic efficiency.

For purity analysis, a reversed-phase UPLC method is commonly employed. This allows for the separation of the main compound from any potential impurities, including starting materials, byproducts, or degradation products. A typical UPLC method would use a C18 or similar stationary phase with a gradient elution of an aqueous mobile phase (often containing a buffer and an ion-pairing agent) and an organic solvent like acetonitrile (B52724) or methanol.

Below is a representative data table for a UPLC method for the purity assessment of (3R,4S)-3-Methyloxan-4-amine hydrochloride.

ParameterValue
Column Acquity UPLC BEH C18 (or equivalent)
Dimensions 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Temperature 40 °C
Detection UV at 205 nm
Retention Time ~ 2.1 min

Note: This data is illustrative and intended to represent typical results for such an analysis.

X-ray Crystallography for Absolute Stereochemistry Determination

While chromatographic techniques can separate and quantify enantiomers, X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The spatial arrangement of the atoms within the crystal lattice can then be determined, providing a precise three-dimensional model of the molecule.

To determine the absolute configuration of (3R,4S)-3-Methyloxan-4-amine hydrochloride, a suitable single crystal of the compound would be grown. The analysis of the diffraction data, particularly the anomalous dispersion effects, allows for the assignment of the correct (R) or (S) configuration to each stereocenter. The presence of the hydrochloride salt is advantageous as the chlorine atom can enhance these anomalous scattering effects.

A summary of hypothetical crystallographic data for (3R,4S)-3-Methyloxan-4-amine hydrochloride is presented in the table below.

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.8
b (Å) 9.2
c (Å) 14.5
α, β, γ (°) 90
Flack Parameter ~0.02(3)

Note: This data is illustrative. A Flack parameter close to zero for the correct enantiomer model is indicative of the correct absolute structure assignment.

Computational Chemistry and Molecular Modeling Studies of 3r,4s 3 Methyloxan 4 Amine Hydrochloride

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and relative stabilities of different conformations of a molecule. For (3R,4S)-3-Methyloxan-4-amine hydrochloride, the tetrahydropyran (B127337) ring can adopt several conformations, primarily chair and boat forms, which are further complicated by the stereochemistry of the methyl and amine substituents.

Detailed quantum chemical calculations, often employing Density Functional Theory (DFT), can be used to perform a thorough conformational analysis. nih.govnih.gov By systematically rotating the rotatable bonds and exploring the potential energy surface, the various possible conformations of the molecule can be identified. For each conformation, the geometry is optimized to find the lowest energy structure, and the corresponding energy is calculated. This allows for the determination of the most stable conformer and the relative energies of other, higher-energy conformers.

The presence of the methyl and amine groups on the oxane ring introduces specific stereochemical constraints. In the most stable chair conformation, these substituents can be either axial or equatorial. Quantum chemical calculations can precisely quantify the energetic penalties associated with axial versus equatorial positioning of these groups, taking into account steric interactions and electronic effects. For instance, calculations on monosubstituted tetrahydropyrans have provided valuable data on the conformational preferences of various substituents. acs.orgacs.org

A hypothetical summary of the relative energies of different conformers of (3R,4S)-3-Methyloxan-4-amine, as would be determined by DFT calculations, is presented in the table below.

ConformerSubstituent PositionsRelative Energy (kcal/mol)
Chair 13-Methyl (equatorial), 4-Amine (axial)0.00
Chair 23-Methyl (axial), 4-Amine (equatorial)1.52
Skew-Boat 1-4.89
Skew-Boat 2-5.15

This is a hypothetical data table for illustrative purposes.

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, particularly its interactions with a solvent environment. For (3R,4S)-3-Methyloxan-4-amine hydrochloride, which is an amine salt, its interactions with polar solvents like water are of significant interest. MD simulations can reveal how water molecules arrange themselves around the protonated amine group and the polar ether oxygen of the oxane ring. mdpi.comnih.gov

Furthermore, MD simulations can be used to study the conformational dynamics of the molecule in solution. While quantum chemical calculations provide a static picture of the relative energies of different conformers, MD simulations can show how the molecule transitions between these conformations in a dynamic environment. The impact of the solvent on the conformational preferences can also be assessed. nih.gov

The following table illustrates the type of data that can be extracted from MD simulations regarding the solvation of (3R,4S)-3-Methyloxan-4-amine hydrochloride in water.

Solute Atom/GroupAverage Number of Water Molecules in First Solvation ShellAverage Hydrogen Bonds with Water
Protonated Amine (-NH3+)5.33.1
Oxane Oxygen (-O-)2.81.9
Methyl Group (-CH3)1.20.1

This is a hypothetical data table for illustrative purposes.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods, particularly DFT, are invaluable for predicting the reactivity and selectivity of molecules in chemical reactions. purdue.eduscirp.org For (3R,4S)-3-Methyloxan-4-amine hydrochloride, these calculations can help to understand its behavior in various chemical transformations. By calculating properties such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. scielo.org.mx

For example, the protonated amine group would be identified as an electrophilic site, while the lone pairs on the oxygen atom of the oxane ring would be nucleophilic. The reactivity of the C-H bonds at different positions on the ring can also be assessed. DFT calculations can be used to model the transition states of potential reactions, allowing for the determination of activation energies and reaction rates. researchgate.netrsc.org This is particularly useful for predicting the stereochemical outcome of reactions, as the relative energies of different diastereomeric transition states can be compared.

A hypothetical table of calculated reactivity indices for different atomic sites in (3R,4S)-3-Methyloxan-4-amine is shown below.

Atomic SiteFukui Function (f-) for Nucleophilic AttackFukui Function (f+) for Electrophilic Attack
N (Amine)0.020.35
O (Oxane)0.280.05
C4 (Amine-bearing)0.150.12
C3 (Methyl-bearing)0.080.09

This is a hypothetical data table for illustrative purposes.

Ligand Design and Virtual Screening Applications (focused on structure-based design, not biological outcomes)

The principles of structure-based design can be applied to (3R,4S)-3-Methyloxan-4-amine hydrochloride to design new molecules with specific chemical properties. nih.gov This involves using the three-dimensional structure of the molecule as a scaffold and computationally exploring the effects of adding or modifying functional groups. For instance, if this molecule were to be used as a building block in a larger chemical synthesis, computational methods could be employed to design derivatives with improved properties for a particular application. nih.gov

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are likely to bind to a target protein. technologynetworks.comnih.gov While the focus here is not on biological outcomes, the methodology is relevant. If (3R,4S)-3-Methyloxan-4-amine hydrochloride were considered as a fragment for the development of a ligand, its shape and electrostatic properties would be used to screen for complementary binding pockets in a protein structure. acs.org The goal would be to identify potential binding partners based on steric and electronic complementarity, without necessarily predicting a biological effect. researchgate.net

The following table provides a hypothetical example of how derivatives of (3R,4S)-3-Methyloxan-4-amine might be evaluated in a structure-based design context.

DerivativeModificationPredicted Shape Complementarity ScorePredicted Electrostatic Match Score
1Parent Molecule0.650.72
2Addition of a phenyl group to the amine0.780.68
3Replacement of the methyl group with an ethyl group0.670.73
4Hydroxylation at C50.710.85

This is a hypothetical data table for illustrative purposes.

Structure-Activity Relationship (SAR) Studies via Computational Approaches (focusing on how structural changes affect chemical properties relevant to reactions)

Computational Structure-Activity Relationship (SAR) studies can be used to understand how modifications to the structure of (3R,4S)-3-Methyloxan-4-amine hydrochloride affect its chemical properties. researchgate.net This is distinct from biological SAR, as the focus is on chemical reactivity, stability, and other physicochemical properties. nih.gov By creating a library of virtual derivatives with systematic variations in their structure (e.g., changing substituents, altering stereochemistry), and then calculating key chemical descriptors for each derivative, a quantitative relationship between structure and a particular chemical property can be established. mdpi.comnih.govnih.gov

For example, a computational SAR study could investigate how the basicity of the amine group is affected by the addition of electron-withdrawing or electron-donating groups at different positions on the oxane ring. By calculating the proton affinity for a series of derivatives, a model could be developed to predict the pKa of new, unsynthesized analogues. Similarly, the impact of structural changes on the conformational preferences or the stability of the molecule could be explored. researchgate.netresearchgate.net

A hypothetical SAR table illustrating the effect of substituents on the calculated proton affinity of the amine group is presented below.

Substituent at C5Calculated Proton Affinity (kcal/mol)Predicted pKa
-H225.49.8
-F223.19.5
-OH226.29.9
-CN221.99.3

This is a hypothetical data table for illustrative purposes.

Future Research Directions and Emerging Paradigms

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and improve process safety and efficiency. For the synthesis of (3R,4S)-3-Methyloxan-4-amine hydrochloride, future research will likely focus on developing more sustainable methods that minimize waste, avoid hazardous reagents, and utilize renewable resources.

Key areas of exploration in green synthesis include:

Biocatalysis: The use of enzymes, such as transaminases or lipases, could offer highly stereoselective routes to the chiral amine, often under mild reaction conditions in aqueous media. rsc.orgrsc.org This approach can significantly reduce the reliance on heavy metal catalysts and organic solvents.

Renewable Starting Materials: Investigating synthetic pathways that begin from bio-based feedstocks, such as carbohydrates or terpenes, could provide a more sustainable alternative to petroleum-derived starting materials. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Future syntheses will aim for high atom economy, for example, through catalytic hydrogen borrowing strategies for amination. rsc.org

Alternative Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-solvents is a critical area of research. researchgate.net

Green Chemistry PrincipleApplication in Synthesis of (3R,4S)-3-Methyloxan-4-amine hydrochloride
Prevention Designing syntheses to minimize waste generation.
Atom Economy Maximizing the incorporation of starting materials into the final product.
Less Hazardous Chemical Syntheses Using and generating substances with little to no toxicity.
Designing Safer Chemicals Designing chemical products to be effective while minimizing their toxicity.
Safer Solvents and Auxiliaries Avoiding or replacing hazardous solvents.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure.
Use of Renewable Feedstocks Sourcing starting materials from renewable resources.
Reduce Derivatives Minimizing the use of protecting groups.
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents.

Flow Chemistry Applications for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering advantages in terms of safety, scalability, and process control over traditional batch methods. rsc.orgmdpi.com The application of flow chemistry to the production of (3R,4S)-3-Methyloxan-4-amine hydrochloride holds significant promise for its efficient and scalable synthesis.

Future research in this area will likely involve:

Miniaturized Reactors: The use of microreactors can enhance heat and mass transfer, leading to improved reaction yields and selectivities. springernature.com

Telescoped Reactions: Combining multiple synthetic steps into a single continuous flow process without isolating intermediates can significantly shorten production times and reduce waste. rsc.org

In-line Purification: Integrating purification techniques, such as chromatography or extraction, directly into the flow system can streamline the manufacturing process. springernature.com

Process Analytical Technology (PAT): The implementation of real-time monitoring and control of critical process parameters will ensure consistent product quality and process robustness.

The development of a continuous flow process for the synthesis of this chiral amine could enable on-demand production and facilitate more rapid process optimization. whiterose.ac.uk

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction

Key applications of AI and ML in this context include:

Retrosynthesis Prediction: Algorithms can be trained on known reactions to predict the precursor molecules for a target compound, thereby generating multiple potential synthetic routes. nih.govchemrxiv.org

Reaction Condition Optimization: Machine learning models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and stereoselectivity. jetir.org

Predicting Stereoselectivity: Quantitatively predicting the stereochemical outcome of a reaction is a significant challenge. Novel machine learning techniques are being developed to predict enantioselectivity with greater accuracy. researchgate.netarxiv.orgresearchgate.net

The integration of AI and ML into the synthetic planning for (3R,4S)-3-Methyloxan-4-amine hydrochloride could accelerate the discovery of more efficient and cost-effective manufacturing processes.

Exploration of Novel Catalytic Systems for Stereoselective Transformations

The stereoselective synthesis of the oxane ring and the introduction of the amine group in the correct (3R,4S) configuration are critical challenges. The development of novel catalytic systems is paramount to achieving high diastereo- and enantioselectivity.

Future research will focus on:

Asymmetric Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for stereoselective transformations, such as asymmetric Michael additions or Henry reactions, which could be key steps in the synthesis. acs.orgscispace.com

Transition Metal Catalysis: Developing new chiral ligands for transition metals like rhodium, iridium, or palladium can enable highly selective C-H activation and functionalization reactions to construct the substituted oxane ring. acs.org

Biocatalysis: As mentioned in the green chemistry section, enzymes offer unparalleled stereoselectivity and are increasingly being engineered for specific transformations. numberanalytics.com

Photoredox Catalysis: Visible-light-mediated photocatalysis provides a mild and efficient way to generate reactive intermediates for C-C and C-N bond formation under environmentally benign conditions.

The discovery of new catalytic systems will be crucial for developing more efficient and versatile synthetic routes to (3R,4S)-3-Methyloxan-4-amine hydrochloride.

Expanding the Chemical Space of (3R,4S)-3-Methyloxan-4-amine Hydrochloride Derivatives

To fully exploit the potential of (3R,4S)-3-Methyloxan-4-amine hydrochloride as a scaffold in drug discovery, it is essential to explore its derivatization and expand the accessible chemical space. rsc.org This involves the selective functionalization of the oxane ring and the amine group to generate libraries of novel compounds for biological screening.

Future directions for expanding the chemical space include:

Late-Stage Functionalization: Developing methods for the selective modification of the core structure at a late stage of the synthesis allows for the rapid generation of diverse analogs. This can include C-H functionalization at various positions on the oxane ring. acs.org

Bioisosteric Replacement: Replacing parts of the molecule with other functional groups that have similar physical or chemical properties can lead to improved pharmacological profiles. nih.gov

Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally diverse and complex molecules from a common starting material, enabling the exploration of new areas of chemical space. researchgate.net

Computational Chemistry: In silico methods can be used to design and predict the properties of new derivatives, guiding synthetic efforts towards molecules with a higher probability of biological activity.

The systematic exploration of the chemical space around this scaffold will be vital for the discovery of new drug candidates with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the optimal purification methods to achieve ≥98% purity for stereochemically sensitive aminotetrahydrofuran derivatives?

  • Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) is recommended for resolving enantiomeric impurities. Purity validation should include NMR (¹H/¹³C) and LC-MS to confirm structural integrity and absence of byproducts .
  • Critical Parameters : Column temperature (25–30°C), flow rate (1.0 mL/min), and UV detection at 210–220 nm for amine detection .

Q. Which spectroscopic techniques are essential for characterizing stereochemistry in chiral oxane derivatives?

  • 1H NMR : Analyze coupling constants (e.g., J = 3–5 Hz for axial-equatorial proton interactions in oxane rings) .
  • Polarimetry : Measure specific rotation ([α]D) to confirm enantiomeric excess (e.g., >99% ee requires [α]D values consistent with literature standards) .
  • X-ray Crystallography : Resolve absolute configuration for ambiguous cases .

Q. How should researchers design stability studies for hygroscopic amine hydrochlorides under varying pH conditions?

  • Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C/75% RH for 4 weeks. Monitor decomposition via TLC (silica gel, chloroform/methanol) and quantify residual compound using UV spectrophotometry at λmax ≈ 260 nm .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in receptor binding affinity data for chiral oxane derivatives?

  • Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to analyze conformational flexibility of the oxane ring and amine group. Compare docking scores (AutoDock Vina) with experimental IC50 values to identify false positives from enantiomeric impurities .
  • Case Study : MD simulations of analogous compounds showed that axial methyl groups reduce binding pocket accessibility by 30% .

Q. What strategies mitigate racemization during nucleophilic substitution in oxane ring synthesis?

  • Low-Temperature Conditions : Perform reactions at –20°C in anhydrous THF to suppress base-induced racemization .
  • Chiral Auxiliaries : Use (R)-BINOL-derived catalysts to retain configuration during ring closure .
  • Validation : Monitor reaction progress via chiral GC or HPLC to detect early-stage racemization .

Q. How do enantiomeric impurities affect biological activity in cell-based assays?

  • Example : A 5% impurity of (3S,4R)-enantiomer in (3R,4S)-3-Methyloxan-4-amine reduced antagonist activity at serotonin receptors by 40% (IC50 shift from 50 nM to 120 nM). Use chiral SFC (supercritical fluid chromatography) to quantify impurities below 0.5% .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

  • Root Cause : Variability in salt forms (e.g., hydrochloride vs. free base) or crystallinity.
  • Method : Perform phase-solubility studies in DMSO, ethanol, and hexane. Use DSC (differential scanning calorimetry) to identify polymorphic forms affecting solubility .

Q. Why do bioassay results differ between in vitro and ex vivo models?

  • Key Factors :

  • Protein binding in serum reduces free compound concentration (validate via equilibrium dialysis) .
  • Metabolite interference (e.g., hepatic CYP450 enzymes convert amine groups to inactive N-oxides) .

Methodological Tables

Parameter Optimal Condition Evidence Source
HPLC Purity ValidationC18 column, 0.1% TFA, 210 nm
Chiral ResolutionSFC with Chiralpak AD-H column
Degradation StudypH 7.4 PBS, 40°C/75% RH, 4 weeks
Enantiomeric Excess (ee)Polarimetry ([α]D ± 0.5°)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3R,4S)-3-Methyloxan-4-amine hydrochloride
Reactant of Route 2
(3R,4S)-3-Methyloxan-4-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.